molecular formula C6H3BrF2O B1291640 2-Bromo-3,5-difluorophenol CAS No. 325486-43-9

2-Bromo-3,5-difluorophenol

Cat. No.: B1291640
CAS No.: 325486-43-9
M. Wt: 208.99 g/mol
InChI Key: AGMQCXYWIMAOMT-UHFFFAOYSA-N
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Description

2-Bromo-3,5-difluorophenol: is an organic compound with the molecular formula C6H3BrF2O and a molecular weight of 208.99 g/mol . It is a derivative of phenol, where the hydrogen atoms at positions 2, 3, and 5 of the benzene ring are substituted by bromine and fluorine atoms. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-difluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the reaction of 3,5-difluorophenol with bromine in the presence of a suitable catalyst . The reaction conditions often involve:

    Solvent: Acetic acid or dichloromethane

    Temperature: Room temperature to 50°C

    Catalyst: Iron(III) bromide or aluminum bromide

The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: 3,5-difluorophenol and bromine

    Reaction Vessel: Continuous flow reactor

    Catalyst: Iron(III) bromide

    Temperature Control: Maintained at optimal reaction temperature

    Purification: Distillation or recrystallization to obtain pure this compound

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-difluorophenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form 3,5-difluorophenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Formation of 2-amino-3,5-difluorophenol or 2-thio-3,5-difluorophenol.

    Oxidation: Formation of 2-bromo-3,5-difluoroquinone.

    Reduction: Formation of 3,5-difluorophenol.

Scientific Research Applications

2-Bromo-3,5-difluorophenol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of liquid crystals and other advanced materials.

    Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in medicinal compounds.

    Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-difluorophenol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, making it reactive towards nucleophiles. In biological systems, it can inhibit enzymes by binding to active sites, thereby affecting metabolic pathways. The fluorine atoms enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-difluorophenol
  • 2-Bromo-3,4-difluorophenol
  • 2-Bromo-3,6-difluorophenol

Uniqueness

2-Bromo-3,5-difluorophenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of bromine and fluorine atoms at specific positions on the benzene ring influences its reactivity and interaction with other molecules. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-bromo-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMQCXYWIMAOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622882
Record name 2-Bromo-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325486-43-9
Record name 2-Bromo-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,5-difluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2.6 gm (20 mMol) 3,5-difluorophenol in 20 mL carbon disulfide was cooled to 0° C. and then a solution of 1.02 mL (20 mMol) bromine in 10 mL carbon disulfide was added dropwise over 30 minutes. After stirring for an additional 30 minutes, the reaction mixture was warmed to room temperature and stirred for 1.5 hours. The reaction mixture was diluted with 200 mL diethyl ether and was washed sequentially with aqueous sodium metabisulfite and saturated aqueous sodium chloride. The organic phase was then dried over sodium sulfate and concentrated under reduced pressure. The residue was vacuum distilled to provide 2.5 gm (60%) of 2-bromo-3,5-difluorophenol (b.p.=65° C. (5 mm Hg)).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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